3-Ethyl-2,6-dimethylheptane

Catalog No.
S16073042
CAS No.
61868-30-2
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,6-dimethylheptane

CAS Number

61868-30-2

Product Name

3-Ethyl-2,6-dimethylheptane

IUPAC Name

3-ethyl-2,6-dimethylheptane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-11(10(4)5)8-7-9(2)3/h9-11H,6-8H2,1-5H3

InChI Key

BFXHSWDHLPKFSH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)C(C)C

3-Ethyl-2,6-dimethylheptane is an organic compound classified as a branched-chain alkane. Its molecular formula is C11H24C_{11}H_{24}, with a molar mass of approximately 156.31 g/mol. This compound features a seven-carbon backbone with two methyl groups at the second and sixth positions and an ethyl group at the third position. The structural representation can be denoted using the Simplified Molecular Input Line Entry System (SMILES) as CCC(CCC(C)C)C(C)C .

The physical properties of 3-ethyl-2,6-dimethylheptane include a boiling point of about 177 °C and a density of 0.750 g/mL . Its refractive index is recorded at 1.421, indicating its optical properties which can be relevant in various applications.

3-Ethyl-2,6-dimethylheptane primarily undergoes typical alkane reactions, such as combustion and halogenation. In combustion reactions, it reacts with oxygen to produce carbon dioxide and water, releasing energy:

C11H24+O2CO2+H2O+energyC_{11}H_{24}+O_2\rightarrow CO_2+H_2O+\text{energy}

Halogenation involves the substitution of hydrogen atoms with halogen atoms (such as chlorine or bromine) under the influence of light or heat, leading to various haloalkanes.

The synthesis of 3-ethyl-2,6-dimethylheptane can be achieved through several methods:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases.
  • Grignard Reactions: This method involves the reaction of Grignard reagents with appropriate carbonyl compounds to form alcohols, which can then be dehydrated to yield alkenes and subsequently hydrogenated to form alkanes .
  • Isomerization: Rearranging simpler alkanes under catalytic conditions to form branched structures.

For example, one synthetic route involves starting from n-heptane and performing a series of alkylation reactions using ethylene and methyl iodide under controlled conditions.

3-Ethyl-2,6-dimethylheptane has several applications:

  • Fuel Additives: It can enhance the octane rating in gasoline formulations.
  • Solvent: Used in organic synthesis as a non-polar solvent.
  • Chemical Intermediate: Serves as a building block for more complex organic compounds in chemical manufacturing.

Interaction studies involving 3-ethyl-2,6-dimethylheptane focus on its behavior in mixtures with other hydrocarbons and its effects on physical properties such as vapor pressure and boiling point. These studies are crucial for optimizing fuel formulations and understanding how it interacts with various additives in industrial applications.

Several compounds share structural similarities with 3-ethyl-2,6-dimethylheptane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-DimethylheptaneC11H24C_{11}H_{24}No ethyl group; only methyl substituents
3-Methyl-2,4-dimethylheptaneC11H24C_{11}H_{24}Different branching pattern
4-Ethyl-2,4-dimethylheptaneC11H24C_{11}H_{24}Ethyl group at position four
3-Ethyl-2-methylhexaneC10H22C_{10}H_{22}One carbon shorter; different branching

Uniqueness: The distinct arrangement of substituents in 3-ethyl-2,6-dimethylheptane contributes to its unique physical properties compared to its structural isomers. The presence of both ethyl and methyl groups at specified positions allows for specific reactivity patterns not found in other similar compounds.

XLogP3

5.3

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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